molecular formula C14H21N3O2 B10770398 Carbamic acid, (2-(1H-imidazol-4-yl)cyclopropyl)-, cyclohexylmethyl ester, trans- CAS No. 186194-49-0

Carbamic acid, (2-(1H-imidazol-4-yl)cyclopropyl)-, cyclohexylmethyl ester, trans-

Cat. No.: B10770398
CAS No.: 186194-49-0
M. Wt: 263.34 g/mol
InChI Key: SLQAVEDMASVHTL-RYUDHWBXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbamic acid, (2-(1H-imidazol-4-yl)cyclopropyl)-, cyclohexylmethyl ester, trans-: is a chemical compound with potential applications in various scientific fields. This compound features a cyclopropyl group attached to an imidazole ring, which is further esterified with cyclohexylmethyl. Its unique structure makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the imidazole ring. One common method is the cyclization of amino acids cyclopropanation reaction . The final step involves esterification with cyclohexylmethyl alcohol under acidic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow chemistry to ensure efficiency and scalability. Advanced techniques such as flow reactors and automated synthesis platforms can be employed to optimize the reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Converting the imidazole ring to its oxidized form.

  • Reduction: : Reducing functional groups within the molecule.

  • Substitution: : Replacing substituents on the imidazole or cyclopropyl ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

  • Oxidation: : Imidazole-4-carboxylic acid derivatives.

  • Reduction: : Reduced forms of the compound with altered functional groups.

  • Substitution: : Substituted imidazole or cyclopropyl derivatives.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : Investigated for its potential biological activity, including antimicrobial and antifungal properties.

  • Medicine: : Studied for its therapeutic potential in treating various diseases.

  • Industry: : Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the cyclopropyl group attached to the imidazole ring. Similar compounds include:

  • Carbamic acid, (2-(1H-imidazol-1-yl)ethyl)-, 1,1-dimethylethyl ester

  • Carbamic acid, N-[(2-(5-(1H-imidazol-1-ylmethyl)-2-pyridinyl)-4-(trifluoromethoxy)phenyl)sulfonyl]-, butyl ester

These compounds share the imidazole core but differ in their substituents and ester groups, leading to different chemical and biological properties.

Properties

CAS No.

186194-49-0

Molecular Formula

C14H21N3O2

Molecular Weight

263.34 g/mol

IUPAC Name

cyclohexylmethyl N-[(1S,2S)-2-(1H-imidazol-5-yl)cyclopropyl]carbamate

InChI

InChI=1S/C14H21N3O2/c18-14(19-8-10-4-2-1-3-5-10)17-12-6-11(12)13-7-15-9-16-13/h7,9-12H,1-6,8H2,(H,15,16)(H,17,18)/t11-,12-/m0/s1

InChI Key

SLQAVEDMASVHTL-RYUDHWBXSA-N

Isomeric SMILES

C1CCC(CC1)COC(=O)N[C@H]2C[C@@H]2C3=CN=CN3

Canonical SMILES

C1CCC(CC1)COC(=O)NC2CC2C3=CN=CN3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.